molecular formula C13H11Cl3N2O B15293056 1-(Trichloromethyl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carbaldehyde

1-(Trichloromethyl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carbaldehyde

Cat. No.: B15293056
M. Wt: 317.6 g/mol
InChI Key: QLXKUISIXXTRJN-UHFFFAOYSA-N
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Description

1-(Trichloromethyl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carbaldehyde is a complex organic compound belonging to the class of harmala alkaloids. These compounds are characterized by a structure based on harmaline, harmine, harmalol, harman, or their derivatives.

Preparation Methods

The synthesis of 1-(Trichloromethyl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carbaldehyde involves several steps. One common method includes the reaction of trichloroacetaldehyde with tryptamine under specific conditions. This reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield .

Industrial production methods often involve the use of advanced techniques such as microwave irradiation, solid acid catalysts, and ionic liquids to enhance the efficiency and yield of the synthesis process . These methods are preferred due to their eco-friendly nature and ability to produce large quantities of the compound.

Chemical Reactions Analysis

1-(Trichloromethyl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions vary depending on the reagents and conditions used but often include derivatives with modified functional groups .

Mechanism of Action

The mechanism of action of 1-(Trichloromethyl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit DNA topoisomerase, an enzyme crucial for DNA replication and transcription . This inhibition can result in the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

1-(Trichloromethyl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carbaldehyde can be compared with other harmala alkaloids such as:

The uniqueness of this compound lies in its trichloromethyl group, which imparts distinct chemical reactivity and biological activity compared to other harmala alkaloids .

Properties

Molecular Formula

C13H11Cl3N2O

Molecular Weight

317.6 g/mol

IUPAC Name

1-(trichloromethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbaldehyde

InChI

InChI=1S/C13H11Cl3N2O/c14-13(15,16)12-11-9(5-6-18(12)7-19)8-3-1-2-4-10(8)17-11/h1-4,7,12,17H,5-6H2

InChI Key

QLXKUISIXXTRJN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl)C=O

Origin of Product

United States

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